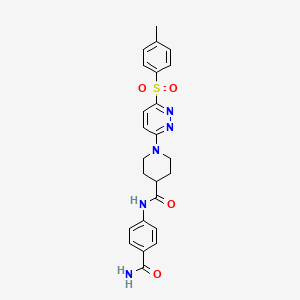
N-(4-methoxybenzyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide
Overview
Description
N-(4-methoxybenzyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a piperidine derivative that has shown promising results in various studies, particularly in the field of neuroscience. In
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide involves binding to the sigma-1 receptor. This binding leads to the activation of various signaling pathways, including the ERK and AKT pathways. These pathways are involved in a range of cellular processes, including cell survival, proliferation, and differentiation. The compound has also been shown to modulate the activity of ion channels, including the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
Studies have shown that N-(4-methoxybenzyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide can have a range of biochemical and physiological effects. For example, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been shown to have analgesic effects in animal models of pain. Additionally, the compound has been shown to improve cognitive function in animal models of cognitive impairment.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methoxybenzyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective targeting of this receptor. Additionally, the compound has been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation is that the compound has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several future directions for research on N-(4-methoxybenzyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of pain, particularly chronic pain. Additionally, the compound could be studied for its potential use in the treatment of psychiatric disorders, such as depression and anxiety. Further research is needed to fully understand the potential applications of this compound.
Scientific Research Applications
N-(4-methoxybenzyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide has been studied extensively for its potential use in scientific research. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein found in the central nervous system. This receptor is involved in various physiological processes, including pain perception, memory, and mood regulation. The compound has been used in studies investigating the role of the sigma-1 receptor in these processes.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-[6-(4-methylphenyl)sulfonylpyridazin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4S/c1-18-3-9-22(10-4-18)34(31,32)24-12-11-23(27-28-24)29-15-13-20(14-16-29)25(30)26-17-19-5-7-21(33-2)8-6-19/h3-12,20H,13-17H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLGSZHOUNVHIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



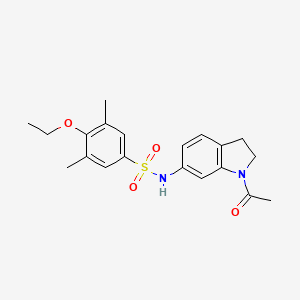
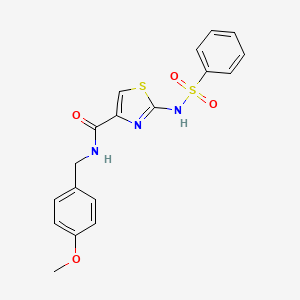
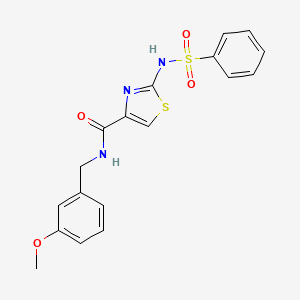


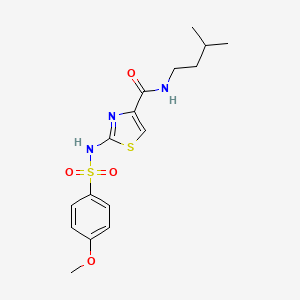



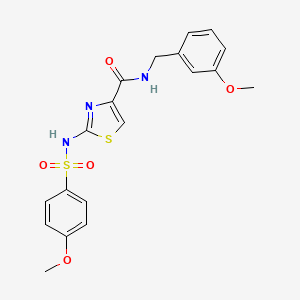

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide](/img/structure/B3203569.png)
